4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13ClN2O2S . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” includes a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are derivatives of 1,3,5-triazines. They are clinically used for treating lung, breast, and ovarian cancers due to their antitumor effects .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and also displays antitumor properties .
- Other 1,3,5-triazines with similar structures have shown antitumor activity in human cancer and murine leukemia cell lines .
- Certain 1,3,5-triazines exhibit aromatase inhibitory activity . Aromatase inhibitors are relevant in breast cancer treatment.
- 1,3,5-Triazine 6 has potential use as a siderophore-mediated drug . Siderophores are molecules that help microbes acquire iron.
- The general structure 7 of 1,3,5-triazines acts as a potent corticotrophin-releasing factor 1 receptor antagonist . CRF receptors are involved in stress response.
- Compounds of type 8 exhibit potent activity against LTC4, which protects against HCl.ethanol-induced gastric lesions .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor (CRF) Receptor Antagonism
Leukotriene C4 (LTC4) Antagonism
Anti-Protozoan Activity
Future Directions
properties
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFBTBGQXKWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
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